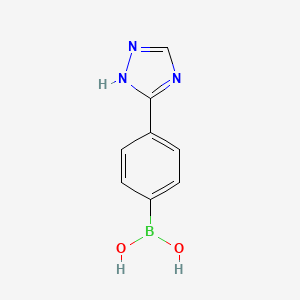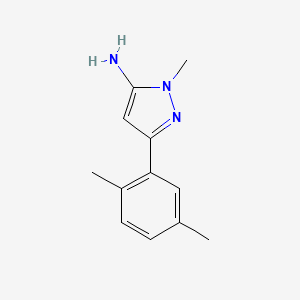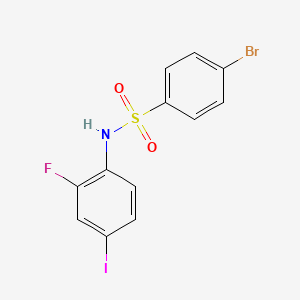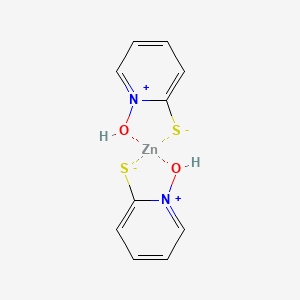
(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1H-1,2,4-triazol-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the triazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .
Industrial Production Methods
Industrial production methods for (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The boronic acid group can undergo substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Formation of (4-(1H-1,2,4-triazol-3-yl)phenol).
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its triazole ring is known for its bioactivity, and the boronic acid group can interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of (4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and triazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1H-1,2,4-triazol-1-yl)phenyl)boronic acid
- (4-(1H-1,2,3-triazol-4-yl)phenyl)boronic acid
- (4-(1H-1,2,4-triazol-5-yl)phenyl)boronic acid
Uniqueness
(4-(1H-1,2,4-triazol-3-yl)phenyl)boronic acid is unique due to the specific positioning of the triazole ring on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H8BN3O2 |
|---|---|
Peso molecular |
188.98 g/mol |
Nombre IUPAC |
[4-(1H-1,2,4-triazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5,13-14H,(H,10,11,12) |
Clave InChI |
MTQRSAMYORTFQT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=NC=NN2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)






![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)


![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid](/img/structure/B12438672.png)
